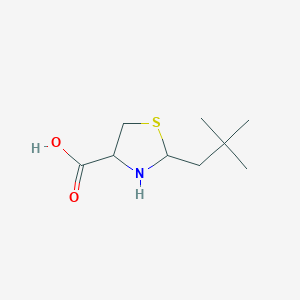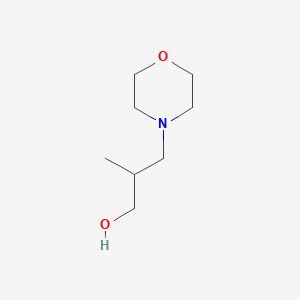
2-Methyl-3-(4-morpholinyl)-1-propanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photophysics and Photochemistry
- A study on the photochemistry and photophysics of a related compound, 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, reveals insights into its excited state properties and solvent effects, which could be relevant for applications in photochemical processes (Morlet-Savary et al., 2008).
Synthesis and Chemical Properties
- Research on the synthesis of morpholine derivatives, such as 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, highlights the potential for these compounds in various chemical applications, with an emphasis on efficient synthesis routes (Tan Bin, 2011).
Fungicidal Activity
- A study exploring the fungicidal activity of different stereoisomers of a new morpholine derivative indicates potential agricultural applications, especially in protecting crops like wheat and barley from fungal diseases (Bianchi et al., 1992).
Pharmaceutical Applications
- Investigations into novel morpholinyl and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery highlight the utility of morpholine derivatives in enhancing drug solubility and skin permeation, suggesting potential in pharmaceutical formulations (Rautio et al., 2000).
Antidepressive Activity
- A study on the synthesis and antidepressive activity of a morpholine derivative, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, suggests its potential for further investigation in the field of mental health treatments (Tao Yuan, 2012).
Cardiovascular Research
- Research into the beta-adrenoceptor stimulant properties of morpholine derivatives offers insights into their potential use in cardiovascular therapies (Barlow et al., 1981).
Propiedades
IUPAC Name |
2-methyl-3-morpholin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(7-10)6-9-2-4-11-5-3-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQLKGGGHTXJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672529 | |
| Record name | 2-Methyl-3-(morpholin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-morpholinyl)-1-propanol | |
CAS RN |
35806-19-0 | |
| Record name | 2-Methyl-3-(morpholin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



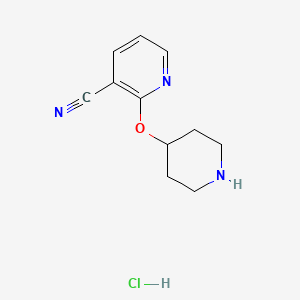
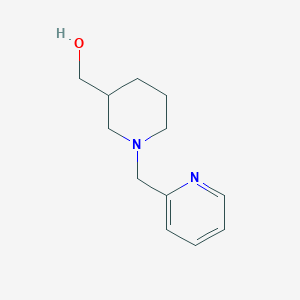

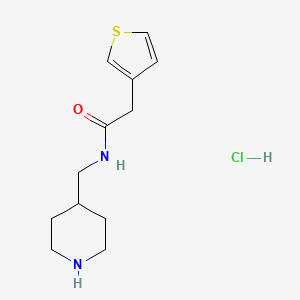
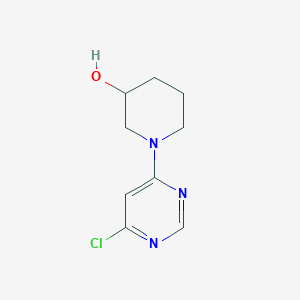
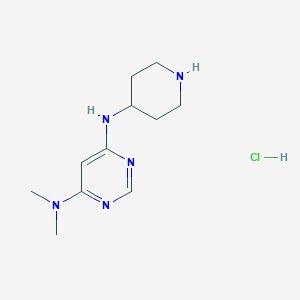


![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)
![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)
![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)
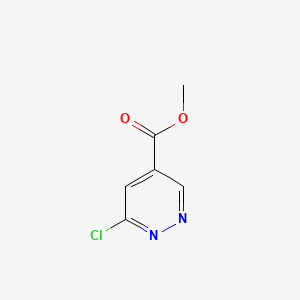
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)
